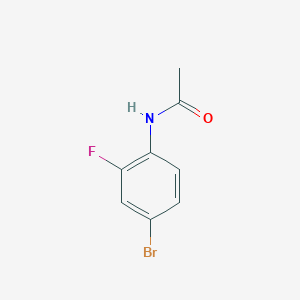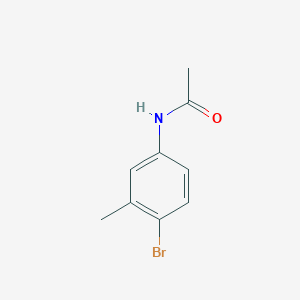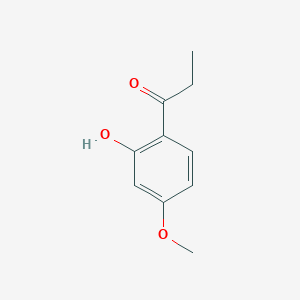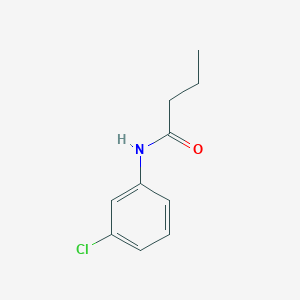
N-(3-chlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)butanamide, also known as N-(3-chlorophenyl)butyramide or BCAA, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its ability to modulate the activity of the endocannabinoid system.
Mécanisme D'action
N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide works by binding to and modulating the activity of the CB1 and CB2 receptors in the endocannabinoid system. This leads to a reduction in the release of certain neurotransmitters, such as glutamate and substance P, which are involved in pain sensation. It also leads to an increase in the release of other neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound(3-chlorophenyl)butanamide has a number of biochemical and physiological effects. For example, it has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. It has also been shown to increase the release of the anti-inflammatory cytokine IL-10. In addition, it has been shown to reduce the activity of certain enzymes, such as COX-2, which are involved in the production of prostaglandins, which are involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide in lab experiments is that it has a well-defined mechanism of action, which allows researchers to investigate its effects on specific physiological processes. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research involving N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide. For example, it could be investigated further as a potential therapeutic agent for the treatment of various conditions, including chronic pain, anxiety, and depression. It could also be used to investigate the role of the endocannabinoid system in various physiological processes, such as memory formation and learning. Additionally, it could be used to investigate the potential interactions between the endocannabinoid system and other physiological systems, such as the immune system.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide involves the reaction of 3-chlorobenzoyl chloride with butyramide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide has been used in a variety of scientific research studies due to its ability to modulate the activity of the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. By modulating this system, this compound(3-chlorophenyl)butanamide has been shown to have potential therapeutic effects in the treatment of various conditions, including chronic pain, anxiety, and depression.
Propriétés
| 6832-93-5 | |
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
Clé InChI |
QOKSOJARIYYAAO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CCCC(=O)NC1=CC(=CC=C1)Cl |
| 6832-93-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


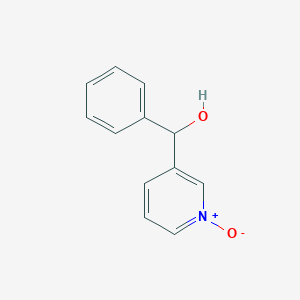
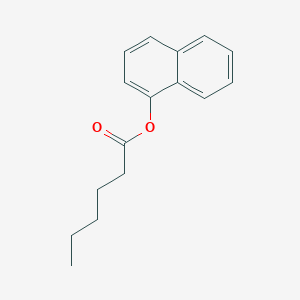





![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)


